molecular formula C21H21ClN4O3S B12211569 N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12211569
M. Wt: 444.9 g/mol
InChI Key: OMZVMLGUDNLOAK-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a sulfanyl linker and multiple aromatic substituents. Its structure includes:

  • A 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a 4-methoxyphenyl ring.
  • A sulfanyl-acetamide moiety attached to the triazole’s position 3, with the acetamide nitrogen further substituted by a 3-chloro-4-methoxyphenyl group.

Key functional groups include the chloro and methoxy substituents on the aromatic rings, which influence electronic properties and bioactivity, and the allyl group, which may enhance reactivity or binding interactions.

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21ClN4O3S/c1-4-11-26-20(14-5-8-16(28-2)9-6-14)24-25-21(26)30-13-19(27)23-15-7-10-18(29-3)17(22)12-15/h4-10,12H,1,11,13H2,2-3H3,(H,23,27)

InChI Key

OMZVMLGUDNLOAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring and various aromatic substituents. The synthesis typically involves multi-step reactions that incorporate the triazole moiety and the chloro-methoxy phenyl groups.

Key Steps in Synthesis:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the chloro and methoxy groups via electrophilic substitution.

2.1 Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, related compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundIC50 (µM)Cell Line
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide0.1–11HeLa
This compoundTBDTBD

The exact IC50 values for this compound are yet to be fully characterized; however, structural analogs suggest promising activity.

The mechanism by which this compound exerts its biological effects is likely related to:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells through various signaling pathways.

Case Study 1: Antiproliferative Activity

In a study examining the effects of triazole derivatives on cancer cell lines, several compounds were tested for their ability to inhibit cell growth. The results indicated that modifications to the phenolic groups significantly influenced biological activity.

Case Study 2: Antioxidant Properties

Similar compounds have been evaluated for their antioxidant capabilities. The presence of methoxy groups has been shown to enhance electron density on aromatic systems, improving their ability to scavenge free radicals and potentially contributing to their anticancer activity.

4. Conclusion

This compound possesses significant potential as an anticancer agent. While further research is needed to elucidate its precise mechanisms and optimize its efficacy, existing studies underscore the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Key Observations:

Chloro-Methoxy Synergy : The 3-chloro-4-methoxyphenyl acetamide group is less common than chlorophenyl or methylphenyl analogs, possibly improving solubility or target affinity .

Aromatic Diversity : Substitution with pyridinyl (e.g., ) or thiophenyl (e.g., ) introduces heterocyclic diversity, which may alter electronic properties or binding modes.

Pharmacological Activity Comparisons

While direct bioactivity data for the target compound is unavailable, evidence from structurally related compounds suggests trends:

  • Anti-inflammatory Activity : Derivatives with 4-methoxyphenyl and chlorophenyl groups (e.g., ) exhibit significant anti-exudative activity, often comparable to diclofenac sodium at 10 mg/kg doses. The target compound’s methoxy and chloro substituents may similarly enhance efficacy .
  • Antimicrobial Potential: Triazole-thioacetamides with halogen substituents (e.g., Cl, F) show broad-spectrum antimicrobial activity, as seen in compound N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide . The target compound’s 3-chloro group may confer similar properties.
  • Cytotoxicity : Analogs with bulky substituents (e.g., tert-butyl in ) display reduced cytotoxicity compared to smaller groups, suggesting the allyl group in the target compound may balance activity and safety.

Physicochemical Properties:

Property Target Compound Analog (e.g., ) Analog (e.g., )
Molecular Weight ~500 g/mol (estimated) 495.98 g/mol 487.94 g/mol
Polar Groups Methoxy, sulfanyl, acetamide Methoxy, sulfanyl, acetamide Pyridinyl, sulfanyl, acetamide
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 ~2.9
Solubility Low in water; soluble in DMSO/DMF Similar Higher due to pyridine’s polarity

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